

A Technical Guide to Commercial Sourcing of Olaparib-d5 for Research Applications

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Compound of Interest

Compound Name: *Olaparib-d5*

Cat. No.: *B8103237*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers of **Olaparib-d5**, a deuterated internal standard essential for the accurate quantification of the PARP inhibitor Olaparib in preclinical and clinical research. This document offers a comparative summary of product specifications from various suppliers, a representative experimental protocol for its use in bioanalytical assays, and a visual workflow to guide researchers in its application.

Commercial Suppliers of Olaparib-d5

The selection of a suitable internal standard is critical for the development of robust and reproducible bioanalytical methods. **Olaparib-d5**, with its stable isotope label, offers near-identical physicochemical properties to Olaparib, ensuring similar extraction recovery and ionization efficiency in mass spectrometry-based assays, while being distinguishable by its mass-to-charge ratio. Below is a comparative table of commercial suppliers offering **Olaparib-d5** for research purposes.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Isotopic Enrichment	Available Formats
MedChemExpress	HY-10162S	2143107-56-4	C ₂₄ H ₁₈ D ₅ FN ₄ O ₃	439.49	99.37% [1]	Not specified	Solid (powder)
Simson Pharma	O490001	2143107-56-4[2][3]	C ₂₄ H ₁₈ D ₅ FN ₄ O ₃ [3]	439.49[3]	Certificate of Analysis provided[2]	Not specified	In stock[3]
Vulcanchem	VC13669564	2143107-56-4[4]	C ₂₄ H ₁₈ D ₅ FN ₄ O ₃	439.5[4]	≥98%[4]	Pentadeuterated[4]	Not specified
Cayman Chemical	Not explicitly for d5, but offers other deuterated forms (e.g., d4)	763113-22-0 (unlabeled)	C ₂₄ H ₂₃ FN ₄ O ₃ (unlabeled)	434.5 (unlabeled)	≥98% (unlabeled)[5]	Not specified for d5	Crystalline solid (unlabeled)[5]
VIVAN Life Sciences	VLDL-01990	2143107-56-4[6]	C ₂₄ H ₁₈ D ₅ FN ₄ O ₃ [6]	439.5[6]	CoA, MASS, NMR, and HPLC data provided[6]	Not specified	Not specified
Alsachim	Not specified	Not specified	Not specified	Not specified	Not specified	Not specified	Not specified

Toronto Research Chemical s	Not explicitly for d5, but offers other deuterate d compoun ds	Not specified	Not specified	Not specified	Not specified	Not specified	Not specified

Representative Experimental Protocol: Quantification of Olaparib in Plasma using Olaparib- d5 by LC-MS/MS

This protocol outlines a general procedure for the quantification of Olaparib in a biological matrix (e.g., human plasma) using **Olaparib-d5** as an internal standard. Researchers should optimize and validate the method for their specific application and instrumentation.

1. Preparation of Stock and Working Solutions:

- Olaparib Stock Solution (1 mg/mL): Accurately weigh and dissolve Olaparib in a suitable solvent (e.g., DMSO).
- **Olaparib-d5** Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve **Olaparib-d5** in the same solvent.
- Working Solutions: Prepare serial dilutions of the Olaparib stock solution in a mixture of acetonitrile and water (e.g., 50:50, v/v) to create calibration standards. Prepare a working solution of **Olaparib-d5** at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

2. Sample Preparation (Protein Precipitation):

- To 50 µL of plasma sample (calibration standard, quality control, or unknown sample), add 150 µL of the **Olaparib-d5** working solution in acetonitrile.

- Vortex mix for 1 minute to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

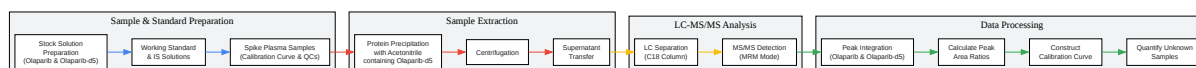
3. LC-MS/MS Analysis:

- Liquid Chromatography (LC) System: A suitable HPLC or UPLC system.
 - Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
 - Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
 - Injection Volume: 5-10 μ L.
 - Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
 - MRM Transitions: Monitor the specific precursor to product ion transitions for Olaparib and **Olaparib-d5**. For example:
 - Olaparib: m/z 435.2 \rightarrow 366.2
 - **Olaparib-d5**: m/z 440.2 \rightarrow 371.2
 - Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
- ### 4. Data Analysis:
- Integrate the peak areas for both Olaparib and **Olaparib-d5**.
 - Calculate the peak area ratio (Olaparib peak area / **Olaparib-d5** peak area).

- Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
- Determine the concentration of Olaparib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of Olaparib using **Olaparib-d5** as an internal standard.

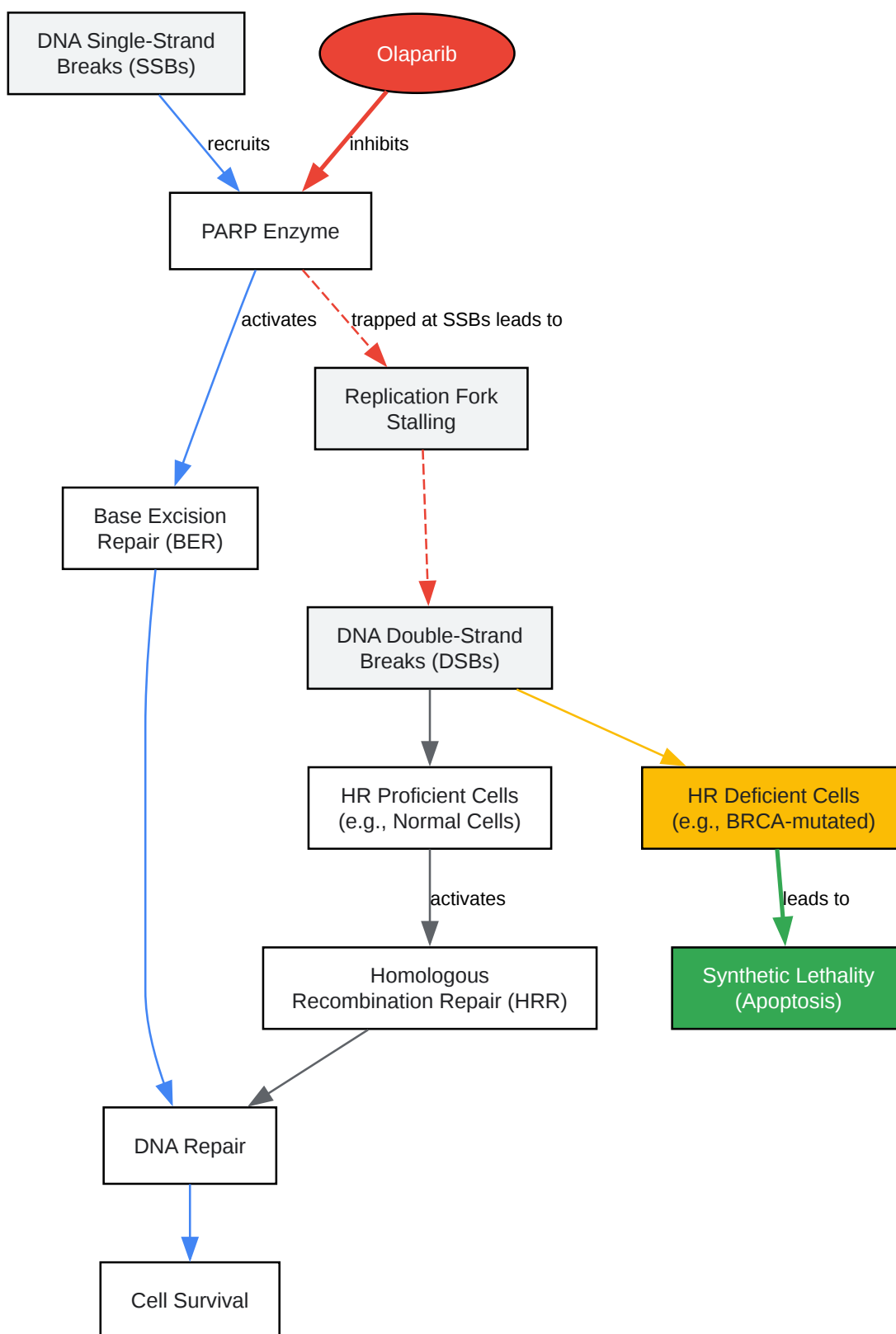


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Caption: Bioanalytical workflow for Olaparib quantification using a deuterated internal standard.

Signaling Pathway of Olaparib

While **Olaparib-d5** is used as an analytical standard, its unlabeled counterpart, Olaparib, is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes. The following diagram illustrates the simplified signaling pathway of PARP inhibition by Olaparib.



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Caption: Simplified PARP inhibition pathway and the principle of synthetic lethality with Olaparib.

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